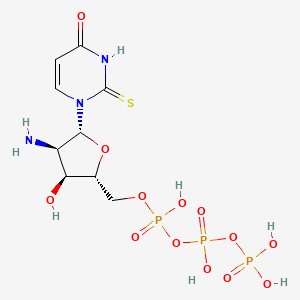
Myristyl aspartic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Myristyl aspartic acid is a bioactive chemical.
Aplicaciones Científicas De Investigación
Covalent Attachment and Functional Roles
Myristic Acid in Protein Modification : Myristic acid is known for its role in the covalent attachment to proteins, particularly at the NH2-terminal glycine residue, as studied by Heuckeroth et al. (1988). This process, catalyzed by myristoyl CoA:protein N-myristoyltransferase (NMT), is significant for understanding protein modifications in wheat germ and yeast. Heuckeroth et al. (1988).
Calcineurin B and Protein Kinase : Myristic acid has been identified as the NH2-terminal blocking group of calcineurin B, a protein involved in calcium signaling, by Aitken et al. (1982). This indicates a structural similarity with the catalytic subunit of cyclic AMP-dependent protein kinase, underlining its importance in protein structure and function. Aitken et al. (1982).
Metabolic and Physiological Roles
- N-Acetyl-L-Aspartic Acid in Brain Lipid Biosynthesis : D'Adamo and Yatsu (1966) found that N-acetyl-L-aspartic acid (NAA), abundant in mammalian brain, contributes acetyl groups for lipid biosynthesis during myelination in rat brain. This highlights the potential role of similar compounds in neurological processes and brain development. D'Adamo and Yatsu (1966).
Applications in Biomedical Sciences
- Magnetic Resonance Spectroscopy (MRS) : Mierisová and Ala-Korpela (2001) discussed the applications of MRS in biomedical research, highlighting the role of compounds like aspartate in providing biochemical insights through non-invasive techniques. Mierisová and Ala-Korpela (2001).
Hydrogel Synthesis and Applications
- Hydrogels Based on Starch and L-Aspartic Acid : Vakili and Rahneshin (2013) synthesized novel natural hydrogels combining starch and L-aspartic acid, exhibiting temperature-responsive swelling behavior, pH sensitivity, and superabsorbency. These hydrogels have potential applications in delivery systems. Vakili and Rahneshin (2013).
Nanoparticle Synthesis
- Magnetic Fluids with Mono-Carboxylic Acids : Avdeev et al. (2007) studied the use of short chain length mono-carboxylic acids (like lauric and myristic acids) to create highly stable magnetic fluids with magnetite nanoparticles, offering insights into nanomaterials and their potential applications. Avdeev et al. (2007).
Learning and Memory
- D-Aspartic Acid in Learning and Memory : Topo et al. (2010) provided evidence for the involvement of D-aspartic acid in learning and memory processes in rats, indicating a potential neurophysiological role for related compounds. Topo et al. (2010).
Propiedades
Número CAS |
70051-97-7 |
|---|---|
Fórmula molecular |
C18H35NO4 |
Peso molecular |
329.48 |
Nombre IUPAC |
(2S)-2-(tetradecylamino)butanedioic acid |
InChI |
InChI=1S/C18H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-16(18(22)23)15-17(20)21/h16,19H,2-15H2,1H3,(H,20,21)(H,22,23)/t16-/m0/s1 |
Clave InChI |
PFFBGOKORITACC-INIZCTEOSA-N |
SMILES |
CCCCCCCCCCCCCCNC(CC(=O)O)C(=O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Myristyl aspartic acid; L-Aspartic acid, N-tetradecyl-; Njbon ASP-14H; Myristyl aspartic acid, L-; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![BenzaMide, 2-chloro-5-[[(2,2-diMethyl-1-oxopropyl)aMino]Methyl]-N-1H-iMidazol-2-yl-](/img/structure/B609308.png)



![5-({[(3,4-Difluorophenyl)sulfonyl]amino}methyl)-6-Methyl-N-[(2-Methyl-1,3-Thiazol-5-Yl)methyl]pyrazine-2-Carboxamide](/img/structure/B609315.png)
![4-{1-[2-Chloro-6-(Trifluoromethyl)benzoyl]-1h-Indazol-3-Yl}benzoic Acid](/img/structure/B609316.png)

